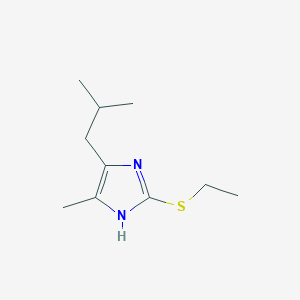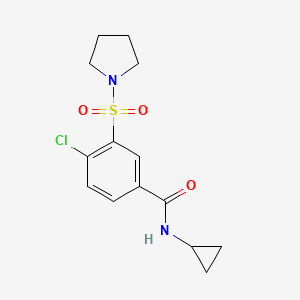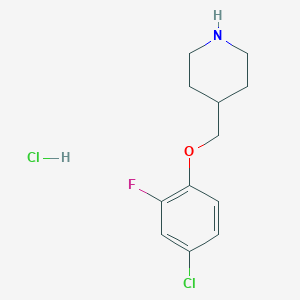![molecular formula C29H26N2O10 B12476169 2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12476169.png)
2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes nitrophenyl, methoxyphenyl, and benzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves multiple steps. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl compound to introduce the nitro group.
Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl compound to introduce the methoxy group.
Coupling reactions: The nitrophenyl and methoxyphenyl intermediates are then coupled with benzoate and oxoethyl groups under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process may include:
Batch processing: Where the reactions are carried out in large batches with careful monitoring of temperature, pressure, and pH.
Continuous flow processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4- (4-Nitrophenoxy)phenyl thiourea: Known for its anthelmintic activity.
1,2,3-Triazole derivatives: Known for their anticancer properties.
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H26N2O10 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-[[5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C29H26N2O10/c1-39-24-14-10-19(11-15-24)25(32)17-40-28(35)7-3-6-27(34)30-22-12-8-20(9-13-22)29(36)41-18-26(33)21-4-2-5-23(16-21)31(37)38/h2,4-5,8-16H,3,6-7,17-18H2,1H3,(H,30,34) |
InChI Key |
NANAFGLCHWKUCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarboxylic acid, 2-[[4-[(2-chloroacetyl)oxy]-3-ethoxyphenyl]methylene]hydrazide](/img/structure/B12476086.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B12476094.png)
![1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12476116.png)
![3-(4-methylphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476122.png)
![4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B12476123.png)

![N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12476134.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12476135.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476137.png)
![N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B12476139.png)
![[(2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B12476141.png)

![4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B12476147.png)

